1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde

Description

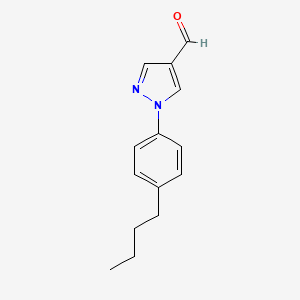

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at the 4-position of the pyrazole ring and a 4-butylphenyl substituent at the 1-position. The compound’s structure combines a heterocyclic core with a lipophilic butyl chain, making it a versatile intermediate for synthesizing pharmacologically active molecules. The aldehyde group at position 4 enables further functionalization via condensation or cycloaddition reactions, which is critical in medicinal chemistry for generating derivatives with tailored properties .

Properties

IUPAC Name |

1-(4-butylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-3-4-12-5-7-14(8-6-12)16-10-13(11-17)9-15-16/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQVXGIBKUUUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649832 | |

| Record name | 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-98-3 | |

| Record name | 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Hydrazine Hydrate

One of the most common methods for synthesizing this compound involves the reaction of 4-butylbenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to yield the desired pyrazole derivative. The process typically requires heating in the presence of a catalyst, such as acetic acid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have also been employed for synthesizing 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde. In this approach, boronic acids are used in conjunction with palladium catalysts to form carbon-carbon bonds, facilitating the construction of complex pyrazole derivatives.

Once synthesized, this compound can undergo various chemical transformations:

Oxidation : The aldehyde group can be oxidized to form 1-(4-butylphenyl)-1H-pyrazole-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction : The aldehyde can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution Reactions : The hydrogen atoms on the pyrazole ring may be substituted through electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Table 1: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Hydrazine | 4-butylbenzaldehyde, hydrazine hydrate | Heating with acetic acid | Variable |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Heating at elevated temperatures | High |

| Palladium-Catalyzed Cross-Coupling | Boronic acid, Pd catalyst | Under inert atmosphere | Variable |

The compound has notable applications in various scientific fields:

Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies : Due to its structural similarity to biologically active compounds, it is studied for enzyme inhibition and receptor binding activities.

Material Science : Its unique properties make it suitable for applications in advanced materials such as liquid crystals and polymers.

Chemical Reactions Analysis

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(4-butylphenyl)-1H-pyrazole-4-carboxylic acid, while reduction yields 1-(4-butylphenyl)-1H-pyrazole-4-methanol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of new pyrazole-derived hydrazones were synthesized, showing potent activity against various microbial strains . The incorporation of the aldehyde group in 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde enhances its reactivity, making it a candidate for further derivatization to improve antimicrobial efficacy.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of pyrazole, including those with aldehyde functionalities, can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction . This suggests that this compound may serve as a scaffold for developing novel anticancer agents.

Cross-Coupling Reactions

The compound has been utilized in palladium-catalyzed cross-coupling reactions, which are crucial in synthesizing complex organic molecules. Studies have shown that this compound can participate in these reactions to form various substituted pyrazoles, expanding its utility in organic synthesis .

Polymer Chemistry

In material science, the aldehyde functionality allows for the formation of polymeric materials through condensation reactions. The ability to form stable linkages makes it useful in creating coatings or films with desirable mechanical properties .

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor function and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The aldehyde group allows for derivatization into Schiff bases or triazoles (via click chemistry), as seen in compounds like 1-phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde .

Key Observations :

- Electron-Donating Groups : Methoxy (4c) and hydroxyl (4e) substituents enhance antioxidant activity via radical scavenging, while the target compound’s butyl group may favor interactions with hydrophobic enzyme pockets .

- Halogen Effects : Fluorine and nitro groups (e.g., in 4b) improve antibacterial potency due to electron-withdrawing effects and metabolic stability .

Physicochemical Properties

Key Observations :

- Fluorinated analogs exhibit lower molecular weights and LogP values, favoring solubility but possibly limiting tissue penetration .

Biological Activity

1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring substituted with a butylphenyl group and an aldehyde functional group. The unique structural configuration contributes to its distinctive physical and chemical properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can act as effective inhibitors of key cancer-related enzymes such as BRAF(V600E), which is implicated in several malignancies. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against certain types of cancer .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring significantly influence its reactivity and solubility. For example, compounds with different substituents have shown varying levels of antimicrobial and anticancer efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Methoxy group instead of butyl | Enhanced solubility and different biological activity |

| 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Chlorine substituent on phenyl ring | Increased reactivity towards electrophiles |

| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Ether group addition | Potentially different pharmacokinetic properties |

These comparisons illustrate how modifications to the compound's structure can lead to significant differences in biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method involves treating a pyrazole derivative with phosphorus oxychloride and dimethylformamide to yield the desired carbaldehyde .

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions are employed for functionalizing nitrogen heterocycles, allowing for the introduction of various substituents on the pyrazole ring .

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent investigation assessed the compound's efficacy against multiple bacterial strains, demonstrating a significant reduction in bacterial growth at specific concentrations. The study concluded that further optimization could enhance its antimicrobial potency .

- Anticancer Research : In vitro tests on breast cancer cell lines revealed that this compound exhibits cytotoxic effects, particularly when used in combination with standard chemotherapeutic agents like doxorubicin. The results indicated a synergistic effect, suggesting that it could be developed into a combination therapy for enhanced efficacy against resistant cancer types .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Butylphenyl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehyde derivatives. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde analogs were synthesized via this method using DMF/POCl₃ as reagents under controlled temperatures (60–80°C) . For this compound, substituting the aryl group with a 4-butylphenyl moiety may require longer reaction times or higher electrophilicity to accommodate steric hindrance. Yield optimization should involve monitoring intermediates via TLC and adjusting stoichiometry of POCl₃.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Used to determine bond angles and confirm the aldehyde group's position in pyrazole derivatives (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde showed C–C bond lengths of ~1.48 Å) .

- NMR : ¹H NMR can identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR distinguishes the carbaldehyde carbon (δ ~190 ppm) .

- HPLC/MS : For purity analysis and molecular ion confirmation (e.g., [M+H⁺] peaks) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivities of pyrazole-carbaldehyde derivatives?

Structural studies reveal that substituents on the phenyl ring (e.g., electron-withdrawing groups like Br or Cl) enhance bioactivity by influencing electron density at the pyrazole core. For instance, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited anti-tubulin activity due to its planar conformation, while bulkier substituents reduced potency . Conflicting bioactivity data may arise from variations in substituent positioning, which can be resolved by comparing crystallographic parameters (e.g., dihedral angles between phenyl and pyrazole rings) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, HOMO-LUMO gaps correlated with antioxidant activity .

- Molecular docking : Simulate binding to targets like σ₁ receptors or tubulin (e.g., diarylpyrazole derivatives showed binding affinity via hydrophobic interactions with tubulin’s colchicine site) .

Q. How do solvent polarity and pH affect the stability of the aldehyde group during storage?

Aldehydes are prone to oxidation and hydration. Storage in anhydrous solvents (e.g., DCM or THF) under inert gas (N₂/Ar) is recommended. For aqueous solutions, buffering at pH 5–6 minimizes hydrate formation. Evidence from related compounds (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) shows degradation <5% over 30 days when stored at −20°C in amber vials .

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the pyrazole-4-carbaldehyde scaffold?

Q. How can researchers reconcile discrepancies in reported anti-cancer IC₅₀ values for structurally similar analogs?

Variations in cell line sensitivity (e.g., sea urchin embryo assays vs. human cancer cells) and assay protocols (e.g., incubation time, serum concentration) significantly impact IC₅₀. Normalizing data to reference compounds (e.g., combretastatin A-4 in tubulin inhibition assays) improves cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.